molecular formula C9H16ClNO3 B13517217 2-{5-Oxa-2-azaspiro[3.5]nonan-6-yl}acetic acid hydrochloride

2-{5-Oxa-2-azaspiro[3.5]nonan-6-yl}acetic acid hydrochloride

Cat. No.: B13517217
M. Wt: 221.68 g/mol
InChI Key: HFXPBSZVERVTIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-Oxa-2-azaspiro[3.5]nonan-6-yl}acetic acid hydrochloride: is a chemical compound with the following properties:

    Chemical Formula: CHClNO

    Molecular Weight: 221.68 g/mol

    CAS Number: 2639408-20-9

Preparation Methods

Synthetic Routes: The synthetic route for this compound involves specific reactions and intermediates. Unfortunately, detailed literature on its synthesis is scarce. it likely proceeds through spirocyclization reactions, incorporating the spiro[3.5]nonane scaffold.

Industrial Production: Industrial production methods are proprietary and not widely disclosed. Manufacturers may employ custom processes to produce this compound at scale.

Chemical Reactions Analysis

Reactivity:

    Oxidation: Undergoes oxidation reactions, potentially leading to carboxylic acid derivatives.

    Substitution: Can participate in nucleophilic substitution reactions.

    Reduction: May be reduced to form corresponding alcohols or other derivatives.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO).

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of suitable solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

Major Products: The major products depend on the specific reaction conditions and reagents used. Potential products include spirocyclic derivatives, carboxylic acids, or their esters.

Scientific Research Applications

Chemistry:

    Building Block: Used in the synthesis of more complex molecules due to its unique spiro[3.5]nonane structure.

    Drug Discovery: Investigated for potential pharmacological applications.

Biology and Medicine:

    Biological Activity: May exhibit biological effects due to its spirocyclic motif.

    Drug Development: Researchers explore its potential as a drug scaffold.

Industry:

    Fine Chemicals: Used in the production of specialty chemicals.

    Pharmaceuticals: May serve as a precursor for drug development.

Mechanism of Action

The precise mechanism of action remains elusive. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

While detailed comparisons are limited, similar compounds include:

Remember that research in this area is ongoing, and new findings may emerge

Properties

Molecular Formula

C9H16ClNO3

Molecular Weight

221.68 g/mol

IUPAC Name

2-(5-oxa-2-azaspiro[3.5]nonan-6-yl)acetic acid;hydrochloride

InChI

InChI=1S/C9H15NO3.ClH/c11-8(12)4-7-2-1-3-9(13-7)5-10-6-9;/h7,10H,1-6H2,(H,11,12);1H

InChI Key

HFXPBSZVERVTIS-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC2(C1)CNC2)CC(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.